
2-(3-Bromo-4-ethoxyphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-4-ethoxyphenyl)acetic acid (2-BEPA) is an organic compound, a phenylacetic acid derivative with the molecular formula C9H10BrO3. It is a white solid with a slightly sweet odor. 2-BEPA is a versatile building block and is widely used in the synthesis of a variety of organic compounds. It has been widely studied in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- A study described a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from related compounds. This highlights the potential of 2-(3-Bromo-4-ethoxyphenyl)acetic acid in the synthesis of complex organic molecules (Zhang et al., 2014).
- Another research focused on the regioselective bromination of 4-methoxyphenylacetic acid, which is structurally similar to this compound, highlighting the compound's relevance in creating structurally specific molecules (Guzei, Gunderson & Hill, 2010).
Biological and Pharmacological Applications
- A study on the in vivo metabolism of a psychoactive phenethylamine in rats identified several metabolites, including compounds structurally related to this compound. This suggests potential applications in pharmacokinetics and drug metabolism studies (Kanamori et al., 2002).
- Research on new heterobifunctional reagents for the coupling of peptides to liposomes included compounds structurally similar to this compound. This indicates its potential use in bioconjugation and vaccine development (Frisch, Boeckler & Schuber, 1996).
Antioxidant Properties
- Studies on the marine red alga Rhodomela confervoides isolated bromophenols structurally related to this compound, demonstrating significant antioxidant activities. This suggests potential applications in the development of natural antioxidants (Li et al., 2011); (Li et al., 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromo-4-ethoxyphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-14-9-4-3-7(5-8(9)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAXFPLSLBPYOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B1274338.png)
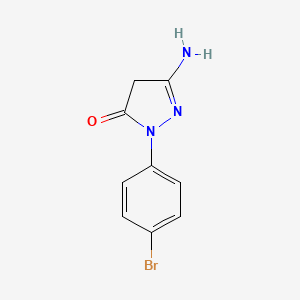
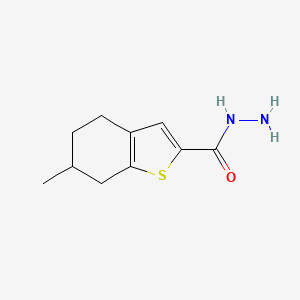
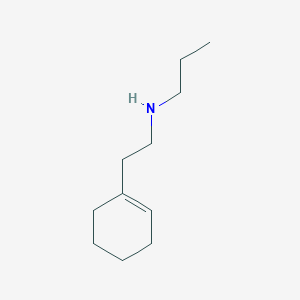
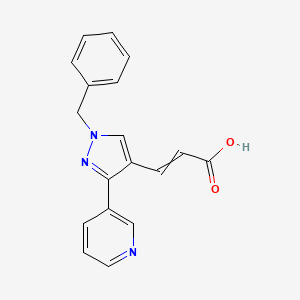

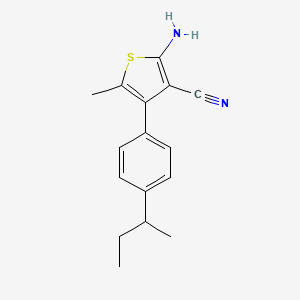

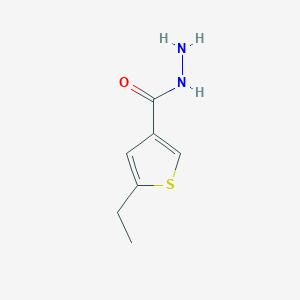

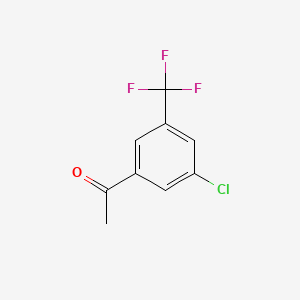

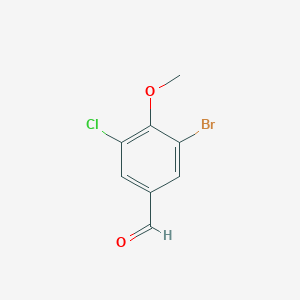
![4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274382.png)
